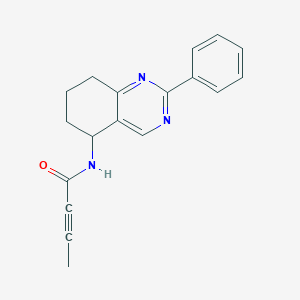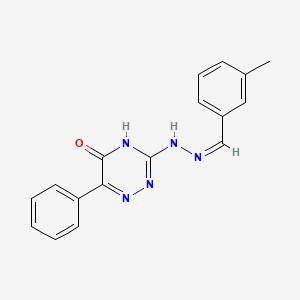
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide, also known as PHB, is a chemical compound that has been widely studied for its potential applications in scientific research. PHB is a member of the quinazoline family of compounds and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This leads to a disruption in the normal functioning of cells, which can ultimately result in cell death.
Biochemical and Physiological Effects:
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, such as protein kinase C and phospholipase A2. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide in lab experiments is that it has been extensively studied and its effects are well-characterized. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various compounds. However, one limitation of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide is that it can be difficult to obtain in large quantities and may be expensive.
将来の方向性
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide. One area of research that is of particular interest is in the development of new cancer therapies. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in clinical trials.
Another area of research that is of interest is in the development of new treatments for neurodegenerative diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent.
In addition, there is interest in studying the pharmacokinetics of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide and its potential interactions with other drugs. This will be important for determining its safety and efficacy in clinical settings.
合成法
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide.
科学的研究の応用
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been studied for its potential applications in scientific research. One area of research that has shown promise is in the treatment of cancer. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to inhibit the growth of cancer cells in vitro and in vivo. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the treatment of neurodegenerative diseases. N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)-2-butynamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This is thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-7-17(22)20-15-10-6-11-16-14(15)12-19-18(21-16)13-8-4-3-5-9-13/h3-5,8-9,12,15H,6,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWURBZLPGMWRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5970612.png)
![methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B5970617.png)
![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)

![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)
![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)
![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)
